molecular formula C20H19N3O5S B5247787 N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide

N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide

Cat. No.: B5247787
M. Wt: 413.4 g/mol
InChI Key: YEPOYCLYGXTVSI-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-{[4-(aminosulfonyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide is 413.10454189 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound features a furan ring and sulfonamide moiety, which are significant in influencing its biological activity. The structural formula can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Research indicates that the compound may exert its biological effects through multiple pathways:

  • Inhibition of Carbonic Anhydrase : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth due to altered metabolic processes .
  • Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity, often lower than standard chemotherapeutics like doxorubicin .

Cytotoxicity Studies

A summary of cytotoxicity results across different cancer cell lines is presented in Table 1.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.21
HCT-116 (Colon)0.49
HepG2 (Liver)<0.1
CCRF-CEM1.88

These values suggest that this compound is significantly more effective than many existing treatments.

Case Studies

  • Breast Cancer Xenograft Models : In vivo studies using MCF-7 xenografts in mice showed that administration of the compound at doses of 10 mg/kg resulted in significant tumor reduction compared to control groups . This highlights the potential for this compound in clinical applications.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . These findings are crucial for understanding how to optimize its use in therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the furan and phenyl rings. Modifications leading to increased lipophilicity or electron-withdrawing groups generally enhance cytotoxicity .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its potential as a COX-2 inhibitor , which is crucial in managing inflammation and pain. The mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process.

Table 1: COX-2 Inhibition Activity

Compound NameStructureCOX-2 Inhibition (%)Reference
N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamideStructure75%
4-{(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl}benzene-1-sulfonamide-85%

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process including the reaction of various intermediates to obtain the desired sulfonamide derivative. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure.

Case Study: Synthesis Methodology

In a study published in Molecules, researchers synthesized the compound via chlorosulfonic acid treatment followed by amidation with ammonia gas. The structure was confirmed through spectral analysis, demonstrating its potential as a therapeutic agent against inflammatory diseases .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
Analog Compound AHeLa (Cervical Cancer)10.0

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for enhancing its efficacy and reducing side effects. Variations in the substituents on the furan ring or the sulfonamide group can significantly affect biological activity.

Case Study: SAR Analysis

A comprehensive SAR study revealed that modifications to the methyl group on the phenyl ring improved COX-2 selectivity while maintaining low toxicity levels in vitro . This finding underscores the importance of chemical modifications in drug design.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-oxo-1-(4-sulfamoylanilino)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-13-4-6-14(7-5-13)18(24)19(23-20(25)17-3-2-12-28-17)22-15-8-10-16(11-9-15)29(21,26)27/h2-12,19,22H,1H3,(H,23,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOYCLYGXTVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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